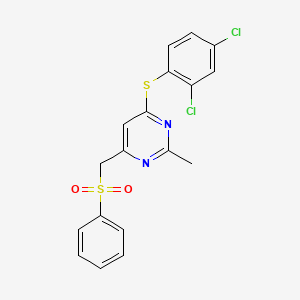
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)sulfanyl-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, more commonly known as DCPMPS, is a widely used synthetic compound used in a variety of scientific research applications. It is a type of sulfone that is composed of a phenyl ring with two chlorine atoms, a methyl group, and a sulfanyl group attached. DCPMPS is known for its unique properties, such as its ability to act as a catalyst in certain chemical reactions, and its ability to form stable complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone: has demonstrated antibacterial potential. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s mechanism of action likely involves disrupting bacterial cell membranes or interfering with essential metabolic pathways. Further studies are needed to optimize its antibacterial properties and explore potential clinical applications .
Antifungal Properties
The compound also exhibits antifungal activity. It has been evaluated against fungal pathogens responsible for infections in humans, animals, and plants. Its mode of action may involve inhibiting fungal enzymes or disrupting cell wall synthesis. Researchers are exploring its potential as a novel antifungal agent .
Analgesic and Anti-Inflammatory Effects
Preclinical studies suggest that (6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone possesses analgesic and anti-inflammatory properties. These effects could make it valuable in pain management and inflammatory conditions. Investigating its interactions with specific receptors and signaling pathways is crucial for understanding its therapeutic potential .
Antiviral Activity
Researchers have investigated the compound’s antiviral properties, particularly against RNA viruses. It may interfere with viral replication or entry into host cells. While promising, further studies are necessary to determine its efficacy against specific viruses and assess potential drug development applications .
Anticancer Potential
The compound’s structural features make it an interesting candidate for anticancer drug development. It has been studied for its effects on cancer cell proliferation, apoptosis, and metastasis. Researchers are exploring its selectivity toward cancer cells and its impact on tumor growth. Notably, compounds containing the 1,3,4-oxadiazole core have already been used in clinical medicine, such as Raltegravir® (an antiretroviral drug) and Zibotentan® (an anticancer agent) .
Cardiovascular Applications
Some studies have investigated the cardiovascular effects of related sulfone derivatives. While not specific to our compound, these findings highlight the broader potential of sulfones in cardiovascular medicine. Researchers are exploring their impact on blood pressure regulation, vascular health, and endothelial function .
Eigenschaften
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2,4-dichlorophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-12-21-14(11-26(23,24)15-5-3-2-4-6-15)10-18(22-12)25-17-8-7-13(19)9-16(17)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZFZUSRNJFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((2,4-Dichlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

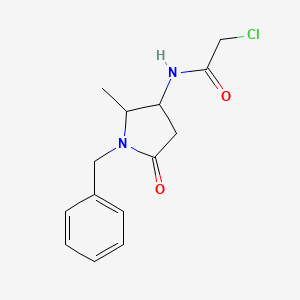

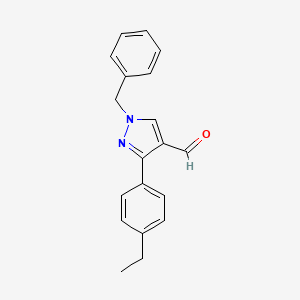
![4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)
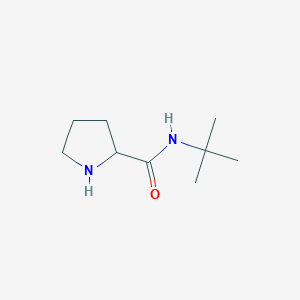
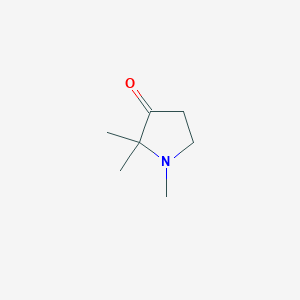
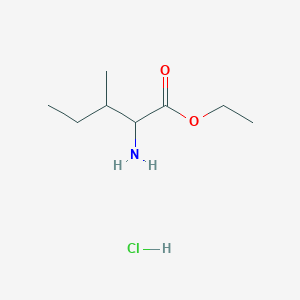
![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)
![3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797279.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/no-structure.png)
![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)
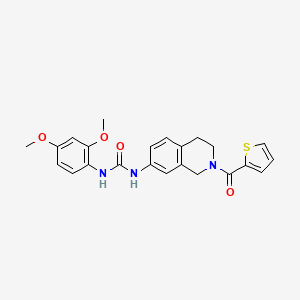
triazin-4-one](/img/structure/B2797285.png)